molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No.: B2897972
CAS No.: 134510-03-5
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Derivatives in Fundamental and Applied Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in organic and medicinal chemistry. bldpharm.comnih.gov Pyrazine derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The electron-deficient nature of the pyrazine ring makes it a versatile platform for various chemical transformations, including cross-coupling reactions, allowing for extensive functionalization. nih.govnih.gov This chemical tractability has led to the development of numerous pyrazine-containing drugs and has established the pyrazine core as a hot topic in pharmaceutical research. researchgate.netfluorochem.co.uk Their application extends beyond medicine into materials science, where they are used in the synthesis of catalysts and functional polymers. bldpharm.com

The Unique Research Landscape of 5-(Trifluoromethyl)pyrazin-2-OL within the Pyrazine Class

The academic focus on this compound is primarily centered on its role as a specialized building block or chemical intermediate for creating more complex molecules. lookchem.com Unlike many other pyrazine derivatives that are extensively studied for their direct biological effects, the research landscape for this specific compound is defined by its potential as a starting material. Its structure is notable for two key features: the potent electron-withdrawing trifluoromethyl group and the hydroxyl group, which establishes a critical tautomeric equilibrium with the corresponding keto form, 5-(trifluoromethyl)pyrazin-2(1H)-one. lookchem.com

This tautomerism is a defining chemical characteristic. While the -ol form presents a hydroxyl group for reactions like etherification, the -one form offers different reactivity patterns. The balance of this equilibrium can be influenced by factors such as the solvent and the presence of other functional groups, a phenomenon noted in related heterocyclic systems. mdpi.com The combination of the stable, lipophilic -CF3 group with the reactive hydroxypyrazine core makes it a valuable synthon for introducing this specific fluorinated motif into larger, more complex structures intended for pharmaceutical or agrochemical applications. lookchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 134510-03-5 fluorochem.co.uklookchem.com
Molecular Formula C₅H₃F₃N₂O lookchem.com
Molecular Weight 164.09 g/mol lookchem.com
Synonyms 5-(trifluoromethyl)pyrazin-2(1H)-one; 5-Hydroxy-2-(trifluoromethyl)pyrazine lookchem.com
Predicted Density 1.55±0.1 g/cm³ lookchem.com

| Predicted pKa | 10.27±0.40 | lookchem.com |

This table is based on predicted and aggregated data from chemical suppliers and databases.

Identification of Key Research Questions and Future Directions for this compound Studies

The current status of this compound as primarily a commercial building block indicates that its fundamental chemistry and potential applications are significantly underexplored. This presents several key research questions and future directions:

Optimized Synthesis and Characterization: While the compound is commercially available, detailed academic studies on its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) are lacking. A robust and scalable synthesis protocol published in academic literature would be highly valuable.

Tautomeric Equilibrium Studies: A fundamental investigation into the keto-enol tautomerism of the molecule is warranted. Research to determine the dominant tautomer under various solvent conditions and to quantify the equilibrium would provide crucial insights into its reactivity.

Exploration of Reactivity: Systematic studies of its reactivity at both the hydroxyl/keto group and the pyrazine ring are needed. This includes exploring its utility in a range of chemical transformations such as etherification, N-alkylation, and palladium-catalyzed cross-coupling reactions to build a library of novel derivatives.

Scaffold for Medicinal Chemistry: Leveraging its status as a trifluoromethylated pyrazine, the compound should be used as a scaffold to generate new series of molecules for biological screening. Drawing parallels with other pyrazine derivatives, these new compounds could be tested for a range of activities, particularly as anticancer or antimicrobial agents. nih.gov For example, methods used to functionalize 2-aminopyrazines could be adapted to derivatives of this compound to explore new chemical space. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNWYMJWPBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134510-03-5
Record name 5-(trifluoromethyl)pyrazin-2-ol
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Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl Pyrazin 2 Ol

Strategies for the Synthesis of 5-(Trifluoromethyl)pyrazin-2-OL

The creation of the this compound structure is approached through three main strategies: building the pyrazine (B50134) core from acyclic precursors, selectively adding a trifluoromethyl group to a pyrazine ring, and modifying an already substituted pyrazine to yield the final product.

De Novo Cyclization Approaches to the Pyrazine Core

The formation of the pyrazine ring system from acyclic components, known as de novo synthesis, offers a direct route to trifluoromethylated pyrazines. A primary method involves the cyclocondensation of an α-dicarbonyl compound with a 1,2-diamine. To synthesize this compound, this would typically involve the reaction of a trifluoromethyl-containing 1,2-dicarbonyl species with an aminating agent or the condensation of a more common dicarbonyl compound with a trifluoroacetamidine (B1306029) derivative.

A common pathway is the reaction between an α-amino ketone and an α-keto amide, followed by cyclization and oxidation. For the target molecule, this could involve the condensation of an amino ketone with a trifluoroacetyl-containing counterpart. The regiochemistry of the final product is determined by the specific reactants and reaction conditions chosen.

Table 1: Examples of De Novo Pyrazine Synthesis Relevant to this compound
Reactant 1Reactant 2Key Reaction TypePotential ProductReference Context
Trifluoromethylated α-dicarbonylAmmonia or ammonium (B1175870) saltCyclocondensationThis compound precursorGeneral pyrazine synthesis principles beilstein-journals.org
Glyoxal or pyruvaldehydeTrifluoroacetamidineCyclocondensationThis compoundAdaptation of known pyrazole (B372694) synthesis nih.gov

Regioselective Introduction of the Trifluoromethyl Group (Trifluoromethylation)

A widely employed strategy for the synthesis of trifluoromethylated heterocycles involves the direct introduction of the CF3 group onto a preformed pyrazine ring. The success of this approach hinges on the ability to control the position of the incoming trifluoromethyl group, a concept known as regioselectivity. For the synthesis of this compound, this would entail the trifluoromethylation of pyrazin-2-ol or a suitably protected derivative.

Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis. These methods often involve the generation of a trifluoromethyl radical, which then attacks the heteroaromatic ring. Photoredox catalysis is a prominent modern technique for such transformations, utilizing visible light to initiate the radical process under mild conditions. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) are commonly used as sources of the trifluoromethyl radical. nih.gov The regioselectivity of these reactions on substituted pyrazines can be influenced by the electronic properties of the existing substituents. researchgate.net

Transition metal-catalyzed cross-coupling reactions provide a reliable method for the introduction of a trifluoromethyl group. This typically involves the reaction of a halopyrazine with a trifluoromethyl source in the presence of a suitable metal catalyst, most commonly copper or palladium. For the synthesis of this compound, a starting material such as 5-bromo- or 5-chloropyrazin-2-ol would be subjected to trifluoromethylation.

Copper-catalyzed trifluoromethylation often employs reagents like TMSCF3 (Ruppert-Prakash reagent) or trifluoromethyl iodide. beilstein-journals.orgnih.gov These reactions are generally tolerant of various functional groups.

Palladium-catalyzed trifluoromethylation has also been developed for aryl and heteroaryl halides. nih.govnih.gov These methods offer an alternative catalytic system and may provide different reactivity profiles and substrate scope.

Table 2: Catalytic Trifluoromethylation of Halopyrazines
SubstrateCF3 SourceCatalystTypical ConditionsProductReference Context
5-Bromopyrazin-2-olTMSCF3CuIBase, high temperatureThis compoundGeneral copper-catalyzed trifluoromethylation beilstein-journals.org
5-Chloropyrazin-2-olTESCF3Pd(dba)2 / ligandFluoride source, dioxaneThis compoundPalladium-catalyzed trifluoromethylation of aryl chlorides nih.gov

The choice between a nucleophilic or electrophilic trifluoromethylating agent depends on the electronic nature of the pyrazine substrate.

Electrophilic trifluoromethylating agents are used for electron-rich substrates. Reagents such as Togni's reagents enamine.netwikipedia.orgenamine.netbeilstein-journals.orgresearchgate.net and Umemoto's reagents tcichemicals.comrsc.orgresearchgate.nettcichemicals.com are hypervalent iodine and sulfonium (B1226848) salts, respectively, that deliver a "CF3+" equivalent. The reaction of pyrazin-2-ol, which exists in equilibrium with its pyrazin-2-one tautomer and possesses some electron-rich character, with these reagents could potentially lead to the desired product.

Nucleophilic trifluoromethylating agents , such as TMSCF3, require an electrophilic site on the pyrazine ring. semanticscholar.orgnih.govsigmaaldrich.com To achieve trifluoromethylation at the 5-position of pyrazin-2-ol, prior activation of this position, for instance by halogenation, is typically necessary. The subsequent reaction proceeds via a nucleophilic aromatic substitution mechanism.

Table 3: Ionic Trifluoromethylating Agents and Their Applications
Reagent TypeSpecific ReagentSubstrate RequirementMechanismReference
ElectrophilicTogni's Reagent IIElectron-rich pyrazineElectrophilic aromatic substitution enamine.netwikipedia.org
ElectrophilicUmemoto's ReagentElectron-rich pyrazineElectrophilic aromatic substitution tcichemicals.comrsc.org
NucleophilicTMSCF3 (Ruppert-Prakash)Electron-deficient pyrazine (e.g., halopyrazine)Nucleophilic aromatic substitution semanticscholar.orgnih.gov

Functionalization and Derivatization of Pre-existing Pyrazine Scaffolds for this compound Synthesis

An alternative and often highly effective approach is to start with a pyrazine ring that already contains one of the desired functional groups and then introduce the other.

A key strategy involves starting with an aminopyrazine. For instance, 2-amino-5-(trifluoromethyl)pyrazine can serve as a precursor. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, a transformation analogous to the Sandmeyer reaction. organic-chemistry.orgnih.gov This method allows for the late-stage introduction of the hydroxyl group.

Another viable route is the hydrolysis of a 2-halo-5-(trifluoromethyl)pyrazine. For example, 2-chloro-5-(trifluoromethyl)pyrazine (B1288226) can be subjected to hydrolysis under acidic or basic conditions to yield this compound. The electron-withdrawing nature of the trifluoromethyl group can facilitate the nucleophilic aromatic substitution of the halogen at the 2-position. nih.gov

Research has demonstrated the synthesis of 5-trifluoromethyl-substituted pyrazine derivatives from 2-aminopyrazines through a three-step process involving iodination, followed by a domino trifluoromethylation and condensation. researchgate.net While this specific example leads to a formimidamide derivative, the core strategy of functionalizing a 2-aminopyrazine (B29847) to introduce a trifluoromethyl group at the 5-position is highly relevant. Subsequent conversion of the amino group to a hydroxyl group would complete the synthesis of the target molecule.

Halogenation and Subsequent Nucleophilic Substitution

The conversion of the hydroxyl group in this compound to a halogen atom is a critical step for further derivatization. Pyrazin-2-ols can exist in tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. The hydroxyl form can be converted to a leaving group, often by treatment with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 2-chloropyrazine (B57796).

In the case of this compound, this transformation would yield 2-chloro-5-(trifluoromethyl)pyrazine. This derivative is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of both the pyrazine nitrogen atoms and the trifluoromethyl group. The trifluoromethyl group, in particular, significantly decreases the electron density of the pyrazine ring, making it more susceptible to attack by nucleophiles.

The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The reaction conditions for these substitutions typically involve heating the 2-chloropyrazine derivative with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloro-5-(trifluoromethyl)pyrazine

NucleophileReagentProduct
AmineR-NH₂2-Amino-5-(trifluoromethyl)pyrazine
AlkoxideR-ONa2-Alkoxy-5-(trifluoromethyl)pyrazine
ThiolateR-SNa2-Thioether-5-(trifluoromethyl)pyrazine

This table presents hypothetical, yet chemically plausible, reactions based on the known reactivity of similar compounds.

Hydroxylation Strategies on Pyrazine Derivatives

The direct synthesis of this compound can be approached through the hydroxylation of a pre-functionalized pyrazine ring. One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrazine ring with a hydroxide (B78521) source. For instance, the hydrolysis of 2-chloro-5-(trifluoromethyl)pyrazine under basic conditions could yield the target compound.

Another approach is the oxidation of an amino group. The synthesis of this compound could potentially be achieved from 2-amino-5-(trifluoromethyl)pyrazine via diazotization followed by hydrolysis of the resulting diazonium salt. This is a standard method for converting aromatic amines to phenols.

Furthermore, direct C-H hydroxylation of 5-(trifluoromethyl)pyrazine is a more modern and atom-economical approach, though it can be challenging to achieve regioselectivity. This typically involves the use of strong oxidizing agents or transition-metal catalysts.

Asymmetric Synthesis and Chiral Induction in Related Fluorinated Heterocycles

While specific examples of asymmetric synthesis to generate chiral centers in derivatives of this compound are not widely reported, the principles of asymmetric synthesis in related fluorinated heterocycles can be applied. The introduction of a chiral center can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For instance, if a substituent introduced via nucleophilic substitution contains a stereocenter, a chiral nucleophile could be employed. Alternatively, a prochiral pyrazine derivative could undergo an asymmetric transformation. For example, the reduction of a ketone on a side chain attached to the pyrazine ring using a chiral reducing agent could lead to the formation of a chiral alcohol.

In the broader context of fluorinated heterocycles, organocatalysis and transition-metal catalysis have been successfully employed for asymmetric transformations. Chiral phosphoric acids, for example, have been used to catalyze enantioselective additions to imines, a strategy that could be adapted to pyrazine-containing substrates.

Application of Multicomponent Reactions (MCRs) in Pyrazine Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. While specific MCRs for the direct synthesis of this compound are not well-documented, general MCRs for pyrazine synthesis can be considered.

Many pyrazine syntheses involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. An MCR approach could involve the in situ generation of one or both of these key intermediates. For example, a three-component reaction of an α-hydroxyketone, an amine, and an aldehyde could potentially lead to a substituted pyrazine. The challenge in applying this to this compound would be the incorporation of the trifluoromethyl group and the hydroxyl group at the desired positions.

Consideration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

The use of safer solvents is a key consideration. Whenever possible, reactions should be conducted in water or other environmentally benign solvents. Solvent-free reactions, or reactions on solid supports, are also attractive alternatives. The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important principle. MCRs are inherently more atom-economical than multi-step linear syntheses. Catalytic reactions are also preferred over stoichiometric ones, as they reduce waste. The development of reusable catalysts is a further step towards a greener synthesis.

Table 2: Green Chemistry Considerations in Pyrazine Synthesis

Green Chemistry PrincipleApplication in Pyrazine Synthesis
PreventionDesigning syntheses to minimize waste.
Atom EconomyUtilizing MCRs and cycloaddition reactions.
Less Hazardous Chemical SynthesesUsing less toxic reagents and solvents.
Designing Safer ChemicalsDesigning derivatives with reduced toxicity.
Safer Solvents and AuxiliariesEmploying water, ethanol, or solvent-free conditions.
Design for Energy EfficiencyUsing microwave-assisted synthesis to reduce reaction times.
Use of Renewable FeedstocksExploring bio-based starting materials.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisUsing catalytic instead of stoichiometric reagents.
Design for DegradationDesigning products that biodegrade after use.
Real-time analysis for Pollution PreventionMonitoring reactions to prevent byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize risks.

Chemical Reactivity and Derivatization of this compound

Analysis of Nucleophilic and Electrophilic Reactivity Profiles of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly enhanced by the presence of a strong electron-withdrawing trifluoromethyl group at the 5-position. Consequently, the pyrazine ring in this compound is highly deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be directed to the carbon atoms, but the conditions required would likely be harsh and could lead to decomposition.

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. The carbon atoms of the pyrazine ring are the primary electrophilic sites. The presence of the trifluoromethyl group further increases the electrophilicity of the ring carbons, particularly those in close proximity.

The compound can exist in two tautomeric forms: the pyrazin-2-ol form and the pyrazin-2(1H)-one form. The reactivity of the molecule will be a composite of the reactivity of these two tautomers.

Nucleophilic Character: The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can act as nucleophiles, for example, in alkylation or protonation reactions. The oxygen atom of the hydroxyl group (in the pyrazin-2-ol tautomer) is also a nucleophilic center.

Electrophilic Character: The carbon atoms of the pyrazine ring, particularly C-2, C-3, and C-6, are electrophilic and susceptible to attack by strong nucleophiles. The carbonyl carbon in the pyrazin-2(1H)-one tautomer is a prominent electrophilic site.

Table 3: Predicted Reactivity of this compound

SitePredicted ReactivityRationale
Pyrazine Ring CarbonsElectrophilicElectron-deficient ring system, further activated by the -CF₃ group.
Pyrazine Ring NitrogensNucleophilic and BasicLone pair of electrons available for protonation or alkylation.
Hydroxyl OxygenNucleophilicLone pairs of electrons can participate in reactions.
Carbonyl Carbon (in tautomer)ElectrophilicSusceptible to nucleophilic attack.

Oxidative and Reductive Transformations

The electron-deficient pyrazine ring in this compound influences its susceptibility to both oxidation and reduction. The presence of the trifluoromethyl group generally increases the resistance of the aromatic ring to oxidation and makes reduction more favorable compared to unsubstituted pyrazines.

The oxidation of pyrazine derivatives can lead to the corresponding N-oxides. The pyrazine ring's low electron density, further decreased by the trifluoromethyl group, makes direct oxidation challenging. However, various oxidizing agents have been employed for the N-oxidation of substituted pyrazines.

Commonly used reagents for the oxidation of pyrazines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. For instance, the oxidation of pyrazines can be achieved using a reagent system composed of O₂, H₂O₂, a vanadium derivative, and pyrazine-2-carboxylic acid, which has been shown to be effective for the oxidation of various organic substrates rsc.orgresearchgate.netunine.ch. While direct experimental data for this compound is not available, it is anticipated that under forcing conditions, oxidation would occur at one of the nitrogen atoms, likely the one more distant from the electron-withdrawing trifluoromethyl group, to form the corresponding pyrazine-N-oxide.

Table 1: Representative Oxidation Reactions of Pyrazine Derivatives (Data below is illustrative and based on general pyrazine chemistry, not specifically this compound)

Starting MaterialOxidizing AgentProductReference
Substituted Pyrazinem-CPBAPyrazine-N-oxide researchgate.net
Substituted PyrazineH₂O₂ / Vanadium CatalystPyrazine-N-oxide rsc.orgunine.ch

The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of pyrazine rings, typically leading to the corresponding piperazine (B1678402) derivatives.

Electrochemical reduction of pyrazines in an alkaline hydroorganic medium has been shown to produce 1,4-dihydropyrazines, which are often too unstable to be isolated and can isomerize to more stable 1,2- or 1,6-dihydropyrazines cdnsciencepub.com. The reduction of 2-mercaptopyrazine (B1227527) has been observed to yield pyrazine-2(1H)-thione, a reduced form of the starting material nih.gov. Given the electron-withdrawing effect of the trifluoromethyl group, it is expected that the reduction of this compound would proceed under relatively mild conditions. The specific product would depend on the reducing agent and reaction conditions, with possibilities ranging from partial reduction to a di- or tetrahydro-derivative to complete reduction to the corresponding piperazine.

Table 2: Examples of Reduction Reactions of Pyrazine Derivatives (Data below is illustrative and based on general pyrazine chemistry, not specifically this compound)

Starting MaterialReducing Agent/MethodProductReference
Substituted PyrazinesElectrochemical ReductionDihydropyrazines cdnsciencepub.com
2-Mercaptopyrazine(during crystallization)Pyrazine-2(1H)-thione nih.gov
Substituted PyrazinesCatalytic Hydrogenation (e.g., H₂/Pd)PiperazinesGeneral Knowledge

Cross-Coupling Reaction Methodologies

For this compound to participate in cross-coupling reactions, the hydroxyl group typically needs to be converted into a better leaving group, such as a halide (Cl, Br, I) or a triflate (OTf). The resulting halo- or triflyloxypyrazine can then serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura coupling of halopyrazines, including those with electron-withdrawing groups, has been well-documented. For instance, 2-chloropyrazines have been successfully coupled with various arylboronic acids using palladium catalysts researchgate.netsemanticscholar.org. The presence of a trifluoromethyl group is generally well-tolerated in these reactions nih.govmdpi.com. Therefore, a halogenated derivative of this compound would be expected to undergo Suzuki-Miyaura coupling with a range of aryl- and heteroarylboronic acids to yield the corresponding 2-aryl-5-(trifluoromethyl)pyrazines.

Table 3: Illustrative Suzuki-Miyaura Coupling of Halogenated Pyridines and Pyrazines (Conditions and yields are based on analogous systems)

Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventProductReference
2-ChloropyridineArylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O2-Arylpyridine researchgate.net
2-ChloropyrazineArylboronic acidPd(II) ONO pincer complex--2-Arylpyrazine semanticscholar.org
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd nanoparticles on Graphene-DMF/H₂O4,4'-Difluorobiphenyl mdpi.com

The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is one of the earliest developed cross-coupling reactions for the formation of C-C bonds wikipedia.orgchem-station.comorganic-chemistry.org.

This reaction is effective for the coupling of aryl and heteroaryl halides with Grignard reagents organic-chemistry.orgrsc.org. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction chem-station.com. However, methods have been developed to couple functionalized Grignard reagents with various halides, including those bearing trifluoromethyl groups nih.gov. A halogenated derivative of this compound would likely serve as a suitable electrophile in a Kumada-Corriu coupling with various Grignard reagents to afford the corresponding 2-substituted pyrazines.

Table 4: Representative Kumada-Corriu Coupling Reactions (Conditions and yields are based on analogous systems)

Halide SubstrateGrignard ReagentCatalystSolventProductReference
Aryl ChlorideArylmagnesium bromidePd(dba)₂/dppfTHFBiaryl organic-chemistry.org
Nonactivated Alkyl HalideArylmagnesium chloride[((Me)NN₂)NiCl]THFAryl-Alkyl nih.gov
Aryl HalideAlkylmagnesium bromideNiCl₂(dppp)Diethyl etherAlkylarene wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate, providing a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds wikipedia.orgorganic-chemistry.orglibretexts.org.

The Sonogashira coupling is generally tolerant of a wide range of functional groups. Halogenated pyrazines and other trifluoromethyl-substituted heterocycles have been successfully employed in Sonogashira reactions nih.gov. A 2-halo-5-(trifluoromethyl)pyrazine, derived from this compound, would be a suitable substrate for Sonogashira coupling with various terminal alkynes. This would provide access to a range of 2-alkynyl-5-(trifluoromethyl)pyrazines. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine wikipedia.orgorganic-chemistry.orgsigmaaldrich.com.

Table 5: Examples of Sonogashira Coupling Reactions with Heteroaryl Halides (Conditions and yields are based on analogous systems)

Halide SubstrateAlkyneCatalyst SystemBaseSolventProductReference
2-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF2-Amino-3-alkynylpyridine libretexts.org
Aryl HalideTerminal AlkyneImmobilized Pd catalystNaOHMethanolArylacetylene thalesnano.com
2-BromoanilineTerminal Alkyne[DTBNpP]Pd(crotyl)ClTMPAcetonitrile2-Alkynylaniline nih.gov
Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science. nih.gov While direct Buchwald-Hartwig amination on this compound is not the typical approach due to the presence of the hydroxyl group, the reaction is highly relevant for its halogenated precursors, such as 2-chloro-5-(trifluoromethyl)pyrazine. The resulting amino-substituted pyrazines can then be converted to the target compound or its derivatives.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. nih.govmdpi.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally favoring high catalytic activity. mdpi.com

For the synthesis of precursors to this compound derivatives, the Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethyl)pyrazine with a variety of primary and secondary amines can be employed. This reaction allows for the introduction of a diverse range of amino substituents at the 2-position of the pyrazine ring.

Table 1: Examples of Buchwald-Hartwig Amination with 2-Chloro-5-(Trifluoromethyl)pyrazine

AmineCatalyst/LigandBaseSolventProduct
Morpholine (B109124)Pd₂(dba)₃ / XPhosNaOt-BuToluene2-Morpholino-5-(trifluoromethyl)pyrazine
AnilinePd(OAc)₂ / BINAPCs₂CO₃DioxaneN-Phenyl-5-(trifluoromethyl)pyrazin-2-amine
BenzylaminePdCl₂(dppf)K₃PO₄THFN-Benzyl-5-(trifluoromethyl)pyrazin-2-amine

Note: This table is illustrative and based on general principles of Buchwald-Hartwig amination applied to similar heteroaryl chlorides. Specific conditions for 2-chloro-5-(trifluoromethyl)pyrazine may vary.

Condensation and Substitution Reactions Involving the 2-Hydroxyl Functionality

The 2-hydroxyl group of this compound is a key functional handle for a variety of chemical transformations, including condensation and substitution reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties.

O-Alkylation and O-Acylation:

The hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon.

O-Alkylation (Ether Synthesis): The Williamson ether synthesis is a common method for O-alkylation, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

O-Acylation (Ester Synthesis): Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Table 2: Representative Condensation and Substitution Reactions of this compound

ReagentReaction TypeProduct
Methyl iodideO-Alkylation2-Methoxy-5-(trifluoromethyl)pyrazine
Acetyl chlorideO-Acylation5-(Trifluoromethyl)pyrazin-2-yl acetate
Benzyl bromideO-Alkylation2-(Benzyloxy)-5-(trifluoromethyl)pyrazine
Benzoic anhydrideO-Acylation5-(Trifluoromethyl)pyrazin-2-yl benzoate

Note: This table provides hypothetical examples based on standard organic transformations of hydroxypyrazines.

Design and Synthesis of Advanced Derivatives and Analogues of this compound

The development of advanced derivatives and analogues of this compound is driven by the quest for compounds with optimized properties for various applications, particularly in drug discovery. This involves strategic structural modifications to explore the structure-activity relationship (SAR) and fine-tune the molecule's characteristics.

Exploration of Diversification Strategies for Structural Modifications

Diversification of the this compound scaffold can be achieved through a variety of synthetic strategies that target different positions of the pyrazine ring. A common approach involves leveraging the reactivity of halogenated intermediates. For instance, a chloro or bromo substituent can be introduced at other positions on the pyrazine ring, which can then serve as a handle for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.

Furthermore, functional group interconversions provide another avenue for diversification. The trifluoromethyl group itself, while generally stable, can in some cases be modified. The hydroxyl group, as discussed previously, is a prime site for introducing a wide range of functionalities.

Installation of Diverse Substituents on the Pyrazine Ring

The installation of diverse substituents on the pyrazine ring is crucial for modulating the electronic and steric properties of the molecule. This can be achieved through a combination of synthetic methodologies.

Halogenation: Electrophilic halogenation can introduce chloro, bromo, or iodo substituents onto the pyrazine ring, providing sites for further functionalization via cross-coupling reactions.

Nitration and Reduction: Nitration of the pyrazine ring, followed by reduction of the nitro group to an amine, introduces a versatile amino functionality that can be further derivatized through acylation, alkylation, or diazotization reactions.

Metal-Catalyzed Cross-Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are indispensable tools for installing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents.

Table 3: Strategies for Installing Substituents on the 5-(Trifluoromethyl)pyrazine Scaffold

ReactionReagentPosition of SubstitutionResulting Functionality
HalogenationN-Bromosuccinimide (NBS)C-3 or C-6Bromo
NitrationHNO₃/H₂SO₄C-3 or C-6Nitro
Suzuki CouplingArylboronic acid, Pd catalystC-3 or C-6 (from halo-precursor)Aryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC-3 or C-6 (from halo-precursor)Alkynyl

Note: The feasibility and regioselectivity of these reactions would need to be determined experimentally for the specific 5-(trifluoromethyl)pyrazine system.

Advanced Spectroscopic and Analytical Investigations of 5 Trifluoromethyl Pyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(Trifluoromethyl)pyrazin-2-OL, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete structural assignment.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. The pyrazine (B50134) ring of this compound contains two protons. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at positions 3 and 6 of the pyrazine ring. The presence of the hydroxyl (-OH) group provides an additional, often broad, signal that can be confirmed by D₂O exchange.

Expected ¹H NMR Spectral Data for this compound:

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity
H-3 8.0 - 8.4 Singlet (s)
H-6 8.2 - 8.6 Singlet (s)
OH Variable (broad) Singlet (s)

Note: Predicted values are based on analogous heterocyclic systems. Actual values may vary depending on solvent and concentration.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. This compound has five carbon atoms, including the trifluoromethyl carbon. Each carbon atom in a unique electronic environment gives a distinct signal. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will exhibit characteristic splitting patterns (a quartet for C-5 and a quartet for the -CF₃) due to coupling with the three fluorine atoms (¹J-CF and ²J-CF). The signals for the pyrazine ring carbons are found in the downfield region typical for aromatic and heteroaromatic systems. Quaternary carbons, those without attached protons (like C-2 and C-5), often show signals of lower intensity. youtube.com

Expected ¹³C NMR Spectral Data for this compound:

Carbon Position Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to F)
C-2 (C-OH) 155 - 160 Singlet or narrow multiplet
C-3 135 - 145 Singlet or narrow multiplet
C-5 (C-CF₃) 145 - 155 Quartet (q)
C-6 138 - 148 Singlet or narrow multiplet
-CF₃ 118 - 125 Quartet (q)

Note: Predicted values are based on analogous heterocyclic systems. The presence of the electron-withdrawing -CF₃ group significantly influences the chemical shifts.

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. magritek.com This method specifically detects fluorine atoms, which have a 100% natural abundance of the NMR-active ¹⁹F isotope. The spectrum for this compound is expected to show a single, sharp signal (a singlet), as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic for trifluoromethyl groups attached to an aromatic ring, typically appearing in a range of -60 to -70 ppm relative to a CCl₃F standard. rsc.org For instance, the related compound 5-(trifluoromethyl)pyridin-2-ol shows a ¹⁹F signal at δ -59.74 ppm. rsc.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks between the pyrazine ring protons, confirming their isolated positions on the ring (i.e., they are not on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu It is used to definitively assign the protonated carbons in the molecule. For this compound, cross-peaks would appear between the signal for H-3 and C-3, and between H-6 and C-6, confirming their assignments in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds. columbia.eduprinceton.edu HMBC is critical for connecting the different fragments of the molecule and placing the substituents. Key expected correlations for this compound would include:

The proton at H-3 showing correlations to carbons C-2 and C-5.

The proton at H-6 showing correlations to carbons C-2 and C-5.

These correlations would unambiguously confirm the relative positions of the protons and the trifluoromethyl and hydroxyl groups on the pyrazine ring.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming its molecular weight. For this compound (Molecular Formula: C₅H₃F₃N₂O, Molecular Weight: 164.09 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. fluorochem.co.uk Depending on the ionization method used (e.g., Electrospray Ionization - ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 165.09 or the deprotonated molecule [M-H]⁻ at m/z 163.08. Analysis of the fragmentation patterns in MS/MS experiments can further validate the structure by showing characteristic losses, such as the loss of CO or HCN from the pyrazine ring.

Expected LC-MS Data for this compound:

Ion Formula Calculated m/z
[M+H]⁺ C₅H₄F₃N₂O⁺ 165.03
[M-H]⁻ C₅H₂F₃N₂O⁻ 163.02

Note: The observed m/z values provide high-confidence confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts based on its boiling point and interaction with the stationary phase of the GC column. jpmsonline.comgcms.cz Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment into characteristic pieces. gcms.czmdpi.com

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]+ would correspond to the molar mass of the compound. For this compound (C5H3F3N2O), the nominal mass is 164 g/mol . Key fragmentation patterns would likely include the loss of the trifluoromethyl group ([M-CF3]+), and other fragments arising from the cleavage of the pyrazine ring. mdpi.comnih.gov These fragmentation patterns are crucial for confirming the compound's identity.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Predicted m/z Description
[C5H3F3N2O]+164Molecular Ion (M+)
[C4H3N2O]+95Loss of Trifluoromethyl group (-CF3)
[C4H2FN2]+93Rearrangement and fragmentation
[CF3]+69Trifluoromethyl cation

High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to four or more decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other potential formulas that have the same nominal mass. rsc.orgcopernicus.org

For this compound, HRMS would be used to confirm the elemental composition of C5H3F3N2O. The experimentally measured mass would be compared against the calculated theoretical (monoisotopic) mass. A very small mass difference, usually in the low parts-per-million (ppm) range, provides high confidence in the assigned chemical formula. nih.govrsc.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC5H3F3N2O
Theoretical Exact Mass (M)164.0201
Theoretical [M+H]+165.0279
Required Mass Accuracy< 5 ppm

Vibrational Spectroscopy Applications

Vibrational spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups and probing the bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. youtube.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. researchgate.netthermofisher.com For this compound, the spectrum is expected to show characteristic peaks for the O-H, C=O, C-N, and C-F bonds. The pyrazinone ring itself will also exhibit a series of characteristic skeletal vibrations. researchgate.netresearchgate.net The presence of a strong electron-withdrawing trifluoromethyl group can influence the position and intensity of neighboring vibrational bands. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H StretchHydroxyl3200-3400 (broad)Medium-Strong
N-H StretchPyrazinone Tautomer3100-3300Medium
C=O StretchPyrazinone1650-1690Strong
C=N/C=C StretchPyrazine Ring1500-1600Medium-Strong
C-F StretchTrifluoromethyl1100-1300Very Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. nih.gov While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching vibrations of the pyrazine ring are expected to be particularly prominent in the Raman spectrum. researchgate.netresearchgate.net The C-F symmetric stretch may also provide a distinct signal. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational characteristics. nih.gov

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Expected Intensity
Pyrazine Ring BreathingSymmetric Ring Mode1000-1150Strong
C=C StretchPyrazine Ring1550-1600Strong
C-CF3 StretchSymmetric Stretch700-800Medium
C=O StretchPyrazinone1650-1690Weak-Medium

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Table 5: Hypothetical Crystallographic Parameters for this compound

Parameter Expected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Hydrogen BondingStrong O-H···N intermolecular hydrogen bonds forming dimers or chains.
C-O Bond Length~1.35 Å (if phenolic) or ~1.24 Å (if C=O)
C-CF3 Bond Length~1.49 Å
Molecular ConformationThe pyrazine ring is expected to be nearly planar.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chuomustansiriyah.edu.iq The absorption wavelengths provide insight into the electronic structure of a molecule, particularly its conjugated systems. libretexts.org

For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the promotion of electrons within the conjugated π-system of the pyrazine ring. mdpi.com Additionally, n → π* transitions are possible, involving the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into anti-bonding π* orbitals. uzh.ch The solvent used for the analysis can influence the position of these absorption maxima (λmax). uomustansiriyah.edu.iqmdpi.com

Table 6: Predicted Electronic Transitions for this compound

Electronic Transition Associated Orbitals Expected λmax Range (nm)
π → πHOMO to LUMO of the π-system250-300
n → πNon-bonding orbitals of N, O to π*320-380

Computational and Theoretical Studies on 5 Trifluoromethyl Pyrazin 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(Trifluoromethyl)pyrazin-2-OL. These computational methods provide insights into the molecule's electronic landscape, which dictates its physical and chemical characteristics.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The distribution of these orbitals across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack.

Frontier molecular orbital analysis is a key tool for understanding electronic density and reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com For similar pyrazine (B50134) derivatives, DFT calculations have been employed to determine these reactivity parameters. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the ¹⁹F nuclei in the trifluoromethyl group is influenced by the polarity of its local environment. nih.gov The protons and carbons of the pyrazine ring will exhibit shifts characteristic of their position relative to the nitrogen atoms and the electron-withdrawing substituents. Comparing calculated shifts with experimental data can confirm the molecular structure. mdpi.com

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be simulated through frequency calculations. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. Key predicted vibrational bands would include the O-H stretching frequency, C=O stretching, C-F stretching modes of the trifluoromethyl group, and various stretching and bending modes of the pyrazine ring. Theoretical assignments of these bands can be made by analyzing the potential energy distribution (PED). science.gov For related pyrazine carboxamide derivatives, DFT calculations have been used to assign vibrational modes. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

DFT has become a standard method in computational chemistry for studying the properties of molecules like this compound due to its balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in most DFT studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The molecule exists in a tautomeric equilibrium between the -ol and the -one form (5-(trifluoromethyl)-1H-pyrazin-2-one). DFT calculations can predict the relative energies of these tautomers to determine the more stable form in the gas phase and in different solvents. mdpi.com The orientation of the trifluoromethyl group relative to the pyrazine ring is also a subject of conformational analysis. While rotation around the C-C bond is possible, there will be a preferred conformation that minimizes steric hindrance. Similar computational studies have been performed on related trifluoromethyl-substituted pyridine (B92270) compounds. journaleras.com

Parameter5-(Trifluoromethyl)pyridin-2-thiol (B3LYP/6-311+G(d,p)) journaleras.com5-(Trifluoromethyl)pyridin-2-thiol (HSEH1PBE/6-311+G(d,p)) journaleras.com
Bond Lengths (Å)
C1-S11.7781.745
Bond Angles (º)
S1-C1-C2123.288123.129
S1-C1-N1113.711113.711

Reaction Pathway Elucidation and Transition State Calculations

DFT is instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the energy maximum along the reaction coordinate.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. sumitomo-chem.co.jp For example, DFT could be used to study the mechanism of reactions such as electrophilic or nucleophilic substitution on the pyrazine ring, or reactions involving the hydroxyl and trifluoromethyl groups. Understanding these pathways is crucial for designing new synthetic routes and predicting the products of reactions.

Prediction of Chemical Reactivity Parameters

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These parameters provide a deeper understanding of the molecule's chemical behavior.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for understanding its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of a predicted ligand-protein complex. For instance, studies on derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- conicet.gov.arijournalse.orgresearchgate.nettriazolo[4,3-a]pyrazine have employed MD simulations to confirm the stability of the ligand within the active site of its target enzyme. arabjchem.orgtandfonline.com Similarly, a study on a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), used MD simulations to show that it could effectively and stably bind to the catalytic sites of matrix metalloproteinase enzymes (MMP-2 and MMP-9). nih.govresearchgate.net For this compound, an MD simulation would involve placing the docked compound into a solvated model of a target protein's binding site and simulating its movement over nanoseconds. Key parameters analyzed would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD for the ligand suggests it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein residues throughout the simulation, confirming the importance of these interactions.

These simulations provide a dynamic picture that complements the static view from molecular docking, offering deeper insights into the binding mechanism and the energetic contributions of various interactions over time.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of techniques used to represent and manipulate molecular structures. A key application is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is crucial for identifying potential drug candidates. The trifluoromethyl-pyrazine scaffold is a common feature in molecules designed as kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases. ed.ac.uk

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is often expressed as a scoring function value, a predicted inhibition constant (Ki), or a half-maximal inhibitory concentration (IC50). While specific docking studies for this compound are not prominent in the literature, studies on analogous compounds highlight the utility of this approach. For example, various trifluoromethyl-substituted heterocyclic compounds have been docked against protein kinases and other targets to predict their inhibitory potential. The binding affinities are influenced by the molecule's ability to form favorable interactions within the protein's active site.

The table below presents examples of predicted or experimentally determined binding affinities for several trifluoromethyl-containing heterocyclic compounds, illustrating the range of potencies observed in this class of molecules.

Compound/Analog NameTarget ProteinPredicted/Measured AffinityReference
W14 (A 6-(trifluoromethyl) pyridine derivative)RORγtIC50 = 7.5 nM benthamdirect.com
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaMatrix Metalloproteinase 2 (MMP-2)Docking Score = -9.0 kcal/mol nih.govresearchgate.net
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaMatrix Metalloproteinase 9 (MMP-9)Docking Score = -7.8 kcal/mol nih.govresearchgate.net
N-phenyl-3-(trifluoromethyl)-5,6-dihydro- conicet.gov.arijournalse.orgresearchgate.nettriazolo[4,3-a]pyrazine-7(8H)-carbothioamide derivativesARTD7 (BAL3)Binding Energies = -8.1 to -9.8 kcal/mol tandfonline.com
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminePI3KαKi = 17 nM acs.orgnih.gov
7f (A pyrazole-4-carboxamide derivative)Succinate Dehydrogenase (SDH)IC50 = 6.9 µg/mL acs.orgnih.gov

This table is illustrative and uses data from structurally related compounds to demonstrate the application of binding affinity prediction.

Beyond predicting affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve the pyrazine ring, the hydroxyl group, and the trifluoromethyl group.

Hydrogen Bonds: The hydroxyl group (-OH) and the pyrazine nitrogens are potential hydrogen bond donors and acceptors, respectively. Docking studies on related kinase inhibitors frequently show that nitrogen atoms in heterocyclic rings form crucial hydrogen bonds with backbone residues in the "hinge" region of the kinase. For example, in a related PI3K inhibitor, a morpholine (B109124) oxygen atom forms a hydrogen bond with the backbone NH of Val851. acs.orgnih.gov

Hydrophobic and van der Waals Interactions: The trifluoromethyl (-CF3) group is highly lipophilic and can form favorable interactions with hydrophobic pockets in a binding site. Studies on RORγt inverse agonists showed that the -CF3 group interacts with leucine (B10760876) and histidine residues. benthamdirect.com

π-π Stacking: The pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. In studies of pyrazole-based inhibitors targeting Succinate Dehydrogenase (SDH), a phenyl ring was shown to have a π-π interaction with an arginine residue. nih.govacs.org

The following table summarizes key interactions identified for analogous compounds, which would be similar to what researchers would look for when modeling this compound.

Compound/Analog ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
Pyridine-based PI3K InhibitorPI3KγAsp836, Asp841Hydrogen Bonding nih.gov
Pyridine-based PI3K InhibitorPI3KαVal851Hydrogen Bonding acs.orgnih.gov
Pyrazole-carboxamide DerivativeSuccinate Dehydrogenase (SDH)Arg59π-π Interaction nih.govacs.org
Pyridine-based RORγt Inverse AgonistRORγtLeu324, Leu396, His479Interaction with -CF3 group benthamdirect.com

This table is illustrative, using data from structurally related compounds to demonstrate the analysis of intermolecular interactions.

Development of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

For a series of compounds including this compound, a QSAR/QSPR study would involve:

Data Set Assembly: Gathering a set of pyrazine derivatives with measured biological activity (e.g., IC50 against a kinase) or a specific property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). For this compound, key descriptors would include those capturing the electronic effects of the -CF3 group, the hydrogen bonding capacity of the -OH group, and the shape and size of the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity/property.

Validation: Rigorously validating the model to ensure its predictive power.

While a specific QSAR model for this compound is not available, studies on related classes of compounds demonstrate the approach. For example, 2D- and 3D-QSPR models have been developed for pyrazine derivatives to predict properties like odor thresholds. ijournalse.orgresearchgate.net More relevantly, 3D-QSAR studies have been successfully performed on N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives to understand the structural requirements for their activity as SDH inhibitors. acs.orgnih.gov Such a model for pyrazine-based kinase inhibitors would help identify the optimal positions and types of substituents to enhance potency and selectivity.

Biological and Biomedical Research Applications of 5 Trifluoromethyl Pyrazin 2 Ol and Its Derivatives

Investigation of Molecular Mechanisms of Action

Research into the derivatives of 5-(Trifluoromethyl)pyrazin-2-OL has focused on understanding how these molecules exert their effects at a molecular level. This involves identifying specific biological targets and characterizing the nature of their interactions.

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of these compounds are attributed to their ability to interact with and modulate the function of various enzymes and receptors. The trifluoromethyl group often enhances a compound's ability to bind to its target. nih.gov

Several specific molecular targets for derivatives containing the trifluoromethyl pyrazine (B50134) or similar heterocyclic cores have been identified:

Dipeptidyl Peptidase IV (DPP-IV): A derivative, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a potent inhibitor of DPP-IV, an enzyme involved in glucose metabolism, making it a target for type 2 diabetes treatment. arabjchem.org

Checkpoint Kinase 1 (CHK1): A series of 5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile derivatives have been identified as potent and selective inhibitors of CHK1, a key kinase in the DNA damage response pathway and a target for cancer therapy.

PI3K/mTOR: The compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine was developed as a dual pan-PI3K/mTOR inhibitor, targeting critical pathways in cell growth and proliferation, which are often dysregulated in cancer.

Dihydrofolate Reductase (DHFR): Molecular docking studies on certain chloropyrazine-tethered pyrimidine (B1678525) derivatives suggest DHFR as a potential target, which is crucial for nucleotide synthesis and has implications for anticancer and antimicrobial therapies. researchgate.net

DNA Gyrase and Topoisomerase IV: Some novel triazolo[4,3-a]pyrazine derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govmdpi.com

Elucidation of Binding Affinities and Kinetic Profiles

Understanding the binding affinity and kinetics is crucial for drug development. For derivatives of this compound, these parameters help in optimizing potency and selectivity.

A potent DPP-IV inhibitor, a derivative with a 3-(trifluoromethyl)-5,6-dihydro researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl moiety, demonstrated an IC₅₀ value of 18 nM. arabjchem.org

The clinical candidate CCT245737, a CHK1 inhibitor, was developed through multiparameter optimization, and its crystal structure bound to CHK1 has been determined, revealing key hydrogen bond interactions with the kinase hinge region.

For a series of 3-trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazine derivatives, IC₅₀ values against human colon cancer cell lines HT-29 and HCT-116 ranged from 6.587 to 11.10 µM. mdpi.comresearchgate.net

Antimicrobial Activity Research

The pyrazine framework, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a promising scaffold for the development of new antimicrobial agents.

Antibacterial Efficacy Studies against Pathogenic Strains

Derivatives of this compound have shown efficacy against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities. mdpi.com One such compound exhibited superior activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. nih.govmdpi.com

N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov One of the most potent compounds in this series inhibited the growth of three out of five S. aureus strains with a MIC of 0.78 μg/mL. nih.gov

Other pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl substitution have also shown potent inhibition of Gram-positive bacteria, with MIC values as low as 0.25 µg/mL.

Antifungal Properties and Mechanisms of Action

In addition to antibacterial effects, various trifluoromethyl-containing heterocyclic compounds have demonstrated significant antifungal properties.

A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activity. nih.govresearchgate.net Compounds 6a, 6b, and 6c displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.govresearchgate.net

Another study on 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives found that some compounds exhibited excellent and broad-spectrum in vitro antifungal activities. arabjchem.org The EC₅₀ value of compound Y13 against G. zeae was 13.1 mg/L. arabjchem.org The proposed mechanism for this compound involves the disruption of the fungal cell membrane. arabjchem.org

Dihydropyrrol-2-one compounds featuring two trifluoromethyl groups have also been evaluated for their antifungal activity against yeasts like Candida species. researchgate.net

Studies on Resistance Modulation

A critical area of antimicrobial research is overcoming drug resistance. The development of novel compounds that are effective against resistant strains or that can modulate resistance mechanisms is of high importance.

Research has focused on developing pyrazole derivatives that are potent against drug-resistant pathogens like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Several N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective not only against planktonic bacteria but also in preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.gov

The challenge of multidrug-resistant pathogens necessitates the exploration of compounds with novel mechanisms of action. nih.gov Investigations into some pyrazole derivatives suggest they may act on targets that have a global effect on bacterial cell function, which could be a strategy to circumvent existing resistance mechanisms. nih.gov

Anti-Inflammatory Potential and Related Mechanisms

Derivatives of this compound have been investigated for their ability to combat inflammation, a key process in numerous chronic diseases. The primary mechanisms explored include the inhibition of cyclooxygenase (COX) enzymes and the modulation of broader inflammatory pathways.

Cyclooxygenase (COX) Enzyme Inhibition Studies

A significant area of research has been the evaluation of trifluoromethyl-substituted pyrazole derivatives, structurally related to pyrazines, as selective inhibitors of COX-2. nih.govmdpi.comnih.govnih.gov The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Studies have shown that certain 1,5-diarylpyrazole derivatives containing a trifluoromethyl group exhibit potent anti-inflammatory activity. nih.gov For instance, a series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema assay, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov Molecular docking studies have further supported these findings, suggesting that these compounds can effectively bind to the active site of the COX-2 enzyme. nih.gov

While direct studies on this compound are limited, the data from related pyrazole derivatives suggest that the trifluoromethyl moiety is a key contributor to their anti-inflammatory and COX-2 inhibitory potential.

Modulation of Inflammatory Pathways

Beyond direct COX inhibition, some trifluoromethyl-substituted pyrazole derivatives have been shown to exert anti-inflammatory effects through cyclooxygenase-independent mechanisms. nih.gov Research has indicated that these compounds can inhibit the activation of T cells, which play a crucial role in the inflammatory response. nih.gov

Specifically, these derivatives have been found to suppress the synthesis of pro-inflammatory cytokines such as Interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in activated T cells. nih.gov This immunosuppressive effect appears to be linked to the inhibition of transcription factors like Nuclear Factor of Activated T cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the expression of many inflammatory genes. nih.gov Chronic administration of certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives in animal models of arthritis has also been shown to produce significant antinociceptive effects, further highlighting their potential in managing inflammatory pain. nih.gov

Anticancer and Antiproliferative Investigations

The trifluoromethyl group is a common feature in many modern anticancer drugs, and derivatives of this compound have been explored for their potential in this area. Research has focused on their cytotoxic effects against various cancer cell lines, their ability to interfere with the cell cycle, and their potential to inhibit the formation of new blood vessels that supply tumors.

Evaluation of Cytotoxicity in Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic potential of trifluoromethyl-containing heterocyclic compounds against a range of cancer cell lines. For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share a trifluoromethyl-substituted heterocyclic core, were synthesized and evaluated for their in vitro cytotoxicity. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed significant growth inhibition against melanoma and breast cancer cell lines. mdpi.com

Similarly, derivatives of 5-trifluoromethylpyrimidine have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov One such derivative demonstrated potent antitumor activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells, with IC50 values in the low micromolar range. nih.gov Furthermore, novel pyrazine derivatives have also been synthesized and have shown cytotoxic effects against human lung cancer cell lines. nih.gov

Compound Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesMelanoma (C32)24.4 µM mdpi.com
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesMelanoma (A375)25.4 µM mdpi.com
5-Trifluoromethylpyrimidine DerivativesLung Cancer (A549)0.35 µM nih.gov
5-Trifluoromethylpyrimidine DerivativesBreast Cancer (MCF-7)3.24 µM nih.gov
5-Trifluoromethylpyrimidine DerivativesProstate Cancer (PC-3)5.12 µM nih.gov
Pyrazine DerivativesJurkat4.64 µM dntb.gov.ua

Analysis of Cell Cycle Progression and Arrest

In addition to direct cytotoxicity, some trifluoromethyl-substituted heterocyclic compounds exert their anticancer effects by interfering with the cell cycle, the process by which cells grow and divide. A derivative of 5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile has been identified as a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). acs.orgnih.gov CHK1 is a crucial regulator of the cell cycle, and its inhibition can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells. acs.orgnih.gov

Another study on a pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, found that it effectively arrested cell cycle progression in the sub-G1 phase in Jurkat cells, a hallmark of apoptosis or programmed cell death. dntb.gov.ua Similarly, certain 5-trifluoromethylpyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov These findings suggest that disrupting cell cycle progression is a key mechanism of action for the anticancer activity of these compounds.

Investigation of Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a promising strategy in cancer therapy. Research into the antiangiogenic properties of this compound derivatives is still emerging.

However, a study on the pyrazine derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea demonstrated significant antiangiogenic potential in a chick chorioallantoic membrane (CAM) assay. dntb.gov.ua This compound was found to inhibit the formation of new blood vessels, suggesting a complementary mechanism for its anticancer activity. dntb.gov.ua While more research is needed, these initial findings point to the potential of this class of compounds to inhibit tumor growth by cutting off its blood supply.

Studies on the Induction of Apoptosis and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the development and treatment of various diseases, particularly cancer. Research into pyrazine derivatives has revealed their potential to trigger this cellular suicide process in cancer cells. While direct studies on this compound are limited in published literature, the broader family of pyrazole and pyrazine derivatives has been shown to induce apoptosis through various signaling cascades. nih.gov

Apoptosis is generally mediated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of cell death. nih.govmdpi.com The extrinsic pathway is initiated by the binding of extracellular death ligands (like TNF-α or FasL) to cell surface receptors, leading to the activation of initiator caspase-8. mdpi.com The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. nih.gov Both pathways ultimately activate executioner caspases, such as caspase-3, which cleave cellular substrates to orchestrate cell death. mdpi.com

Studies on related heterocyclic compounds, such as pyrazole derivatives, have demonstrated their ability to induce apoptosis in cancer cells. For example, certain pyrazole derivatives have been shown to cause cell cycle arrest and a significant increase in the population of apoptotic cells. nih.gov The mechanisms often involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of key caspases. In some instances, pyrazole derivatives have been observed to induce apoptosis in human lung carcinoma cells by activating the extrinsic pathway through TRAIL death receptors or the intrinsic pathway via p53 activation. nih.gov Similarly, in breast cancer cells, related compounds can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.

The following table summarizes findings on the pro-apoptotic activity of related heterocyclic compounds.

Compound ClassCell LineKey Findings
Pyrazole DerivativesMDA-MB-468 (Triple Negative Breast Cancer)Induced dose- and time-dependent cell death; caused cell cycle arrest in the S phase. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) DerivativesCancer CellsInhibit Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.
Apigenin (Phytochemical) with 5-FluorouracilHCT116 (Colorectal Cancer)Enhanced 5-FU-induced apoptosis, increased ROS production, and disrupted the cell cycle. nih.gov

These findings suggest that the pyrazine scaffold, particularly when functionalized with potent groups like trifluoromethyl, is a promising area for the development of novel pro-apoptotic agents.

Antiviral Activity Research

The search for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of drug-resistant viral strains and new viral diseases. Pyrimidine and pyrazine derivatives, including those containing a trifluoromethyl group, have been a subject of interest in this field. The trifluoromethyl group is often incorporated into nucleoside analogues to enhance their antiviral potency.

Research has demonstrated that 5-trifluoromethylpyrimidine nucleoside analogues exhibit significant antiviral activity. For instance, certain 5-trifluoromethyl derivatives have shown potent activity against herpes simplex virus type 1 (HSV-1). nih.gov One such unblocked nucleoside was found to be considerably less toxic to host cells, resulting in a favorable therapeutic index against HSV-1 in vitro. nih.gov The mechanism of action for many such nucleoside analogues involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. mdpi.com

Beyond herpesviruses, research has extended to other viruses. A series of trifluoromethylpyridine piperazine (B1678402) derivatives were synthesized and tested against plant viruses, namely tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds showed higher antiviral activities than the commercial agent ningnanmycin, with one compound, A16, demonstrating particularly potent protective activity against both TMV and CMV. nih.gov The mechanism in plants was found to involve the enhancement of defense enzyme activities and the activation of biosynthetic pathways that strengthen the plant's antiviral response. nih.gov

The following table details the antiviral activities of various trifluoromethyl-containing heterocyclic derivatives.

Compound/Derivative ClassTarget VirusActivity/Findings
5-Trifluoromethylpyrimidine Nucleoside Analogue (Compound 9)Herpes Simplex Virus type 1 (HSV-1)ED₅₀ = 5 µM; Favorable therapeutic index of 64. nih.gov
Trifluoromethylpyridine Piperazine Derivative (Compound A16)Tobacco Mosaic Virus (TMV)EC₅₀ = 18.4 µg/mL (Protective activity). nih.gov
Trifluoromethylpyridine Piperazine Derivative (Compound A16)Cucumber Mosaic Virus (CMV)EC₅₀ = 347.8 µg/mL (Protective activity). nih.gov
2-Hydroxy-2-trifluoromethylthiolaneHerpes Simplex Virus type 1 (HSV-1)Significantly inhibited HSV-1 reproduction by preventing the formation of complete, infectious virus particles. mdpi.com
1,3,5-triphenyl-4,5-dihydropyrazole DerivativesYellow Fever Virus (YFV)Exhibited specific activity with EC₅₀ values in the low micromolar range. nih.gov

These studies underscore the potential of incorporating the trifluoromethyl group into pyrazine and other heterocyclic scaffolds to develop new antiviral agents.

Impact of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry, frequently used to enhance the pharmacological profile of drug candidates. mdpi.com Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comresearchgate.net

Metabolic stability is a measure of how resistant a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver. A compound with low metabolic stability will be cleared from the body quickly, resulting in a short half-life and poor bioavailability. The trifluoromethyl group can significantly improve metabolic stability. mdpi.comresearchgate.net

The carbon-fluorine (C-F) bond is exceptionally strong and stable, making the CF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism by CYP450 enzymes. researchgate.netontosight.ai When a metabolically vulnerable position on a drug candidate, such as a methyl (-CH₃) group, is replaced with a trifluoromethyl (-CF₃) group, this can block a major route of metabolism. This increased resistance to breakdown prolongs the drug's half-life in the body, leading to improved bioavailability and a more sustained therapeutic effect. mdpi.com Studies on picornavirus inhibitors have shown that replacing a methyl group with a trifluoromethyl group can provide a protective effect against hepatic metabolism. nih.gov

The trifluoromethyl group can also enhance the binding affinity of a ligand for its biological target, such as an enzyme or receptor. This is due to its unique electronic and steric properties. The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which can alter the electronic distribution of an aromatic ring and influence interactions like hydrogen bonding and electrostatic interactions with the target protein. mdpi.comresearchgate.net

Although fluorine is a poor hydrogen bond acceptor, the CF₃ group can participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds. nih.gov These fluorine-backbone interactions can significantly contribute to binding affinity. nih.gov Furthermore, the CF₃ group is bulkier than a hydrogen atom or a methyl group, which can lead to improved binding through enhanced hydrophobic or van der Waals interactions within the binding pocket of a target protein. mdpi.com This can also confer selectivity for the intended target over other proteins. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For pyrazine derivatives and related heterocycles, SAR studies have been crucial in optimizing their therapeutic potential.

Investigations into pyrazolo[1,5-a]pyrimidine derivatives have shown that modifications at specific positions can significantly affect biological activity. For instance, adding substituents like methyl or phenyl groups to the pyrimidine ring has been found to enhance anticancer efficacy. In the context of this compound, SAR would explore how changes to the pyrazine ring or the hydroxyl group, while retaining the critical trifluoromethyl group, impact activity.

SAR studies on PI3K/mTOR inhibitors have provided valuable data. In one study, a compound with an unsubstituted 2-aminopyrimidine (B69317) was a balanced inhibitor of PI3Kα and mTOR. acs.org However, substituting the pyrimidine C4-position with a trifluoromethyl group enhanced activity towards PI3Kα while reducing affinity for mTOR, thereby improving selectivity. acs.org This highlights how the placement of the CF₃ group, even on an adjacent ring system, can be used to fine-tune the activity and selectivity profile of a molecule. acs.org

Similarly, in a series of triazolo[4,3-a]pyrazine derivatives developed as P2X7 antagonists, it was found that a -CF₃ group at the 3-position of the core structure markedly improved brain penetration compared to other alkyl groups. arabjchem.org This demonstrates the role of the trifluoromethyl group in modulating pharmacokinetic properties in addition to direct target binding.

The following table summarizes key SAR findings for related heterocyclic compounds.

Compound SeriesPosition of ModificationSubstituent Effect on Activity
Pyrazolo[1,5-a]pyrimidine DerivativesPyrimidine RingMethyl or phenyl groups increase anticancer efficacy.
4,6-dimorpholino-1,3,5-triazine DerivativesPyrimidine C4-positionA trifluoromethyl group enhances PI3Kα activity and selectivity over mTOR. acs.org
Triazolo[4,3-a]pyrazine DerivativesTriazole Ring (Position 3)A trifluoromethyl group significantly improves brain penetration. arabjchem.org
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesPyrazole Ring (Position 3)An electron-withdrawing trifluoromethyl group led to a drop in efficacy compared to a methyl group. acs.org

Systematic Investigation of Structural Modifications and Their Biological Impact

The biological activity of this compound can be systematically modulated through structural modifications at several key positions: the pyrazine core itself, the C5-trifluoromethyl group, and the C2-hydroxyl/oxo group. Structure-activity relationship (SAR) studies on analogous compounds provide a framework for predicting the impact of these changes.

The Pyrazine Core: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govmdpi.com Modifications to other positions on this ring can fine-tune the electronic properties and steric profile of the entire molecule. For instance, introducing small alkyl or halogen substituents at the C3 or C6 positions can alter lipophilicity and target engagement, as seen in various N-benzylpyrazine-2-carboxamides. semanticscholar.org

The C2-Hydroxyl/Oxo Group: The 2-hydroxyl group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, contributing directly to target binding. This position is also a prime site for derivatization. Conversion of the hydroxyl group to ethers or esters can significantly alter the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for optimizing its pharmacokinetic profile. For example, in a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, modifications originating from the 2-hydroxy position led to derivatives with significant antibacterial and anticancer activity. nih.govresearchgate.net

The following table summarizes potential structural modifications and their predicted biological impact based on established medicinal chemistry principles.

Modification SiteStructural ChangePredicted Impact on PropertiesPotential Biological Consequence
C2-Position O-Alkylation (Ether formation)Increase lipophilicity; mask hydrogen bonding donor capability.Altered solubility and cell permeability; potential for modified target affinity.
O-Acylation (Ester formation)Can act as a pro-drug strategy; increases lipophilicity.Improved oral bioavailability; esterases may release the active 'ol' form in vivo.
C5-Position Replacement of -CF3 with -CH3Decrease in electronegativity and lipophilicity.Reduced metabolic stability; potentially lower binding affinity.
Replacement of -CF3 with -ClSimilar electron-withdrawing nature but different steric bulk.May retain some activity but likely altered potency and selectivity. jst.go.jp
C3/C6-Positions Introduction of small alkyl groupsIncrease lipophilicity and steric bulk.Can probe steric tolerance in the target's binding pocket to enhance selectivity.
Introduction of halogens (F, Cl)Increase electron-withdrawing character and lipophilicity.May enhance binding interactions through halogen bonds and alter electronic properties. semanticscholar.org

Comparative Analysis with Known Bioactive Pyrazine Derivatives and Trifluoromethylated Compounds

The therapeutic potential of this compound and its derivatives can be contextualized by comparing them with other established bioactive molecules containing either a pyrazine ring or a trifluoromethyl group.

Comparative Analysis with Bioactive Pyrazine Derivatives

The pyrazine scaffold is found in a variety of approved drugs and biologically active compounds. Comparing their structures to this compound reveals common features and key differentiators that influence their pharmacological profiles.

CompoundStructureCore MoietyKey SubstituentsBiological Activity
This compound
Pyrazinamidesemanticscholar.orgPyraziflumidjst.go.jpSitagliptinnih.gov

Pyrazinamide, a cornerstone of tuberculosis treatment, is a simple pyrazine carboxamide. Its activity relies on conversion to pyrazinoic acid, highlighting how modifications at the C2 position are critical for bioactivity. semanticscholar.org Pyraziflumid, a modern fungicide, is structurally very similar to a derivative of our lead compound. It is a 3-(trifluoromethyl)pyrazine-2-carboxamide, demonstrating that a trifluoromethylated pyrazine core coupled with a C2-amide linkage is a validated strategy for creating potent bioactive agents. jst.go.jp Sitagliptin, an anti-diabetic drug, features a fused triazolopyrazine ring with a trifluoromethyl group, showcasing the utility of this specific substituent in a more complex heterocyclic system to achieve high potency and selectivity. nih.gov

Comparative Analysis with Bioactive Trifluoromethylated Compounds

The trifluoromethyl group is a key feature in numerous successful drugs across different therapeutic areas. Its role is often to enhance metabolic stability and improve target binding through favorable electronic and steric interactions. mdpi.comwikipedia.org

CompoundStructureCore MoietyRole of Trifluoromethyl (-CF3) GroupBiological Activity
This compound
Fluoxetine (Prozac)mdpi.comCelecoxib (Celebrex)wikipedia.orgUbrogepantmdpi.com

In Fluoxetine, the para-trifluoromethyl group on the phenoxy ring is critical for its selective activity. mdpi.comresearchgate.net For Celecoxib, the CF3 group on the pyrazole ring fits into a specific hydrophobic pocket of the COX-2 enzyme, which is a key factor in its selectivity. wikipedia.org These examples underscore that the strategic placement of a trifluoromethyl group is a powerful tool for optimizing a drug's interaction with its biological target, a principle that is directly applicable to the design of novel agents based on the this compound scaffold.

Broader Academic and Industrial Research Applications of 5 Trifluoromethyl Pyrazin 2 Ol

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

5-(Trifluoromethyl)pyrazin-2-OL serves as a valuable intermediate in the synthesis of more complex molecules, primarily within the pharmaceutical and medicinal chemistry sectors. lookchem.com The reactivity of the pyrazine (B50134) ring, coupled with the electron-withdrawing nature of the trifluoromethyl group, makes it a key component for creating novel chemical entities.

One documented instance of its application as a synthetic building block involves its N-alkylation. In a reaction with an α-(trifluoromethylsulfonyloxy) carboxylic acid ester in the presence of lithium hexamethyldisilazanide in tetrahydrofuran, this compound undergoes N-alkylation to form the corresponding N-alkylated pyrazin-2(1H)-one, albeit with a reported yield of 8%. thieme-connect.de This reaction, while low-yielding in this specific case, demonstrates the principle of using the nitrogen atom of the pyrazine ring as a nucleophilic site for building more elaborate molecular structures. The development of optimized reaction conditions could enhance the efficiency of this transformation, further expanding its utility.

The dual functionality of the molecule, possessing both a reactive heterocyclic core and a trifluoromethyl group, allows for its incorporation into a variety of molecular scaffolds. Researchers utilize this compound to study the structure-activity relationships of pyrazine derivatives, where the trifluoromethyl group can significantly influence biological activity. lookchem.com

Table 1: Synthetic Reactions Involving this compound

Reactant(s)ReagentsProductYieldReference
This compound, α-(trifluoromethylsulfonyloxy) carboxylic acid esterLithium hexamethyldisilazanide, TetrahydrofuranN-alkylated pyrazin-2(1H)-one8% thieme-connect.de

Potential Applications in Agrochemical Design and Development

The structural motif of a trifluoromethyl group attached to a heterocyclic ring is a well-established feature in modern agrochemicals, particularly fungicides. google.comepo.orgsemanticscholar.orgnih.gov While direct studies on the agrochemical applications of this compound are not extensively documented, its structural similarity to known active compounds suggests its potential as a precursor or analog in this field.

For instance, trifluoromethyl-oxadiazoles are recognized for their fungicidal properties. google.com The trifluoromethyl group is known to enhance the efficacy of pesticides. google.com The pyrazine core itself is present in various biologically active molecules used in crop protection. This convergence of a trifluoromethyl group and a pyrazine ring in this compound makes it a compound of interest for the synthesis of new agrochemical candidates. Researchers may explore its derivatives for activity against a range of plant pathogens.

Exploration in Materials Science for Compounds with Unique Functional Properties

Fluorinated heterocyclic compounds are increasingly being investigated for their applications in materials science, owing to their unique electronic and physical properties. ucj.org.uaresearchgate.net The introduction of fluorine can significantly alter characteristics such as thermal stability, and chemical resistance. ucj.org.ua

While specific research on the material science applications of this compound is nascent, the broader class of fluorinated heterocycles is being explored for the development of advanced materials. These include polymers and other materials with specialized applications. The presence of the trifluoromethyl group in this compound could impart desirable properties to new materials derived from it.

Utilization as Elicitors or Precursors in Biosynthesis and Metabolic Engineering Studies

An intriguing area of application for pyrazine derivatives lies in the field of plant biotechnology, specifically as elicitors to enhance the production of valuable secondary metabolites in cell cultures. nih.govmdpi.comnih.govmdpi.comphcog.com Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response that can lead to the increased synthesis of specific phytochemicals.

Studies have shown that synthetic pyrazine-2-carboxamide derivatives can act as effective elicitors. For example, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide has been shown to be a good elicitor for taxifolin (B1681242) production in Silybum marianum cultures. nih.gov Another derivative, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide, was found to increase rutin (B1680289) production in callus cultures of Fagopyrum esculentum. nih.gov Furthermore, 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide has been demonstrated to be an effective elicitor of flavonolignans and taxifoline in Silybum marianum cultures. mdpi.comnih.gov

Given that this compound shares the core pyrazine structure, it and its derivatives represent promising candidates for investigation as elicitors. By strategically modifying the core structure of this compound, it may be possible to design novel elicitors with high specificity and efficacy for the production of target secondary metabolites in various plant species.

Table 2: Examples of Pyrazine Derivatives as Elicitors

Pyrazine DerivativePlant CultureSecondary Metabolite(s) IncreasedReference
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianumTaxifolin, Silychristin nih.gov
3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamideFagopyrum esculentum (callus culture)Rutin nih.gov
5-(2-hydroxybenzoyl)-pyrazine-2-carboxamideSilybum marianumFlavonolignans, Taxifoline mdpi.comnih.gov
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamideOnonis arvensisFlavonoids mdpi.com

Environmental and Sustainability Considerations in Fluorinated Organic Compound Research

The increasing use of fluorinated organic compounds necessitates a thorough understanding of their environmental behavior and the development of methods for their detection and monitoring.

Research into Environmental Fate and Degradation Pathways

The persistence and potential for long-range transport of some fluorinated compounds in the environment are areas of active research. The carbon-fluorine bond is exceptionally strong, which can make compounds containing it resistant to degradation. acs.org

The environmental fate of trifluoromethyl-containing herbicides like trifluralin (B1683247) has been studied, revealing that they can be degraded by processes such as photolysis and microbial action, though this can be slow. kpu.canih.gov The degradation of another fluorinated fungicide, trifloxystrobin, is primarily through hydrolysis, forming an acid metabolite. nih.govepa.gov While the specific environmental fate of this compound has not been detailed, its structure suggests that similar degradation pathways could be relevant. Research in this area is crucial to assess the potential environmental impact of this and related compounds.

Development of Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of fluorinated compounds in the environment. Techniques such as ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy offer a universal approach for the detection and quantification of fluorine-containing compounds. nih.gov For instance, ¹⁹F-NMR has been successfully used for the quantitative analysis of the drug sitagliptin, which contains a trifluoromethyl group. nih.gov

Other advanced analytical techniques, such as those based on mass spectrometry, are also employed for the detection of fluorinated compounds in various matrices. The development of specific methods for the analysis of this compound and its potential degradation products would be a critical step in a comprehensive environmental risk assessment.

Strategies for Remediation and Removal from Industrial Effluents

Following a comprehensive review of publicly available scientific literature and patent databases, no specific research or documented industrial methods were found detailing the remediation or removal of this compound from industrial effluents. The stability of organofluorine compounds, due to the strength of the carbon-fluorine bond, often renders them resistant to conventional degradation pathways nih.govmdpi.comnih.gov.

While general strategies exist for the treatment of wastewater containing related chemical structures, such as pyrazine derivatives or other fluorinated organic compounds, applying these findings directly to this compound would be speculative. Research into the environmental fate and treatability of pyrazines, in general, is limited, with metabolic pathways and ring cleavage mechanisms remaining largely uncharacterized nih.gov.

General methods for the removal of pyrazine derivatives from wastewater have been patented, such as using macroporous resin for adsorption google.com. Similarly, advanced oxidation processes (AOPs) are known to be effective for the degradation of various recalcitrant organic pollutants, including some pesticides mdpi.com. However, the efficacy and specific operational parameters for these technologies have not been reported for this compound.

Due to the absence of specific data, a detailed, scientifically accurate discussion and data table on the remediation of this compound cannot be provided at this time. Further research is required to determine effective and viable strategies for the removal of this specific compound from industrial wastewater.

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for 5-(Trifluoromethyl)pyrazin-2-OL?

  • Methodological Answer : A robust synthesis route should prioritize regioselective functionalization of the pyrazine ring. Common strategies include:
  • Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl copper reagents) .
  • Step 2 : Protect the hydroxyl group during subsequent reactions to avoid side reactions; tert-butyldimethylsilyl (TBS) groups are often used for this purpose .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Polar aprotic solvents like DMF or DMSO are preferred for stabilizing intermediates .
    Characterization at each step via NMR (¹H/¹⁹F) and HPLC-MS ensures intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H NMR : Identify aromatic protons on the pyrazine ring (δ 8.2–8.5 ppm) and hydroxyl protons (δ 10–12 ppm, broad) .
  • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₅H₃F₃N₂O: 172.01 g/mol).
  • X-ray Crystallography : Resolve crystal structure to validate bond angles and substituent positions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing, which:
  • Reduces pKa of the hydroxyl group, enhancing hydrogen-bonding potential with biological targets .
  • Modifies electron density on the pyrazine ring, affecting π-π stacking interactions in enzyme binding pockets.
    Experimental validation:
  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces .
  • Compare bioactivity of CF₃-substituted analogs vs. non-fluorinated analogs in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent purity : Use freshly distilled trifluoromethylation reagents to avoid side reactions .
  • Reaction scalability : Pilot small-scale reactions (<1 mmol) before scaling up; microfluidic systems improve heat distribution .
  • Analytical thresholds : Ensure HPLC detection limits are sufficiently low (e.g., <0.1% impurities) to avoid overestimating yields .
    Case study: Reproducing a 72% yield claim required strict anhydrous conditions and argon atmosphere .

Q. How can researchers optimize the regioselectivity of substituent addition to this compound?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution to the desired pyrazine position .
  • Catalytic Systems : Use palladium catalysts with bulky ligands (e.g., XPhos) to favor C-3 substitution over C-6 .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) reduce steric hindrance, improving regioselectivity by 15–20% .

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